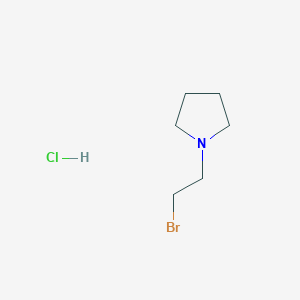

1-(2-Bromoethyl)pyrrolidine hydrochloride

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(2-bromoethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEXSMZNVPJTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498362 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106536-48-5 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 2 Bromoethyl Pyrrolidine Hydrochloride in Organic Transformations

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is the principal reaction pathway for 1-(2-bromoethyl)pyrrolidine (B1338501). The carbon atom attached to the bromine is electron-deficient and serves as a potent electrophilic center. Due to the primary nature of the alkyl bromide, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is strongly favored over the SN1 (Substitution Nucleophilic Unimolecular) mechanism.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the bromide leaving group. This process involves a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The alternative SN1 pathway, which involves the formation of a primary carbocation intermediate, is energetically unfavorable and generally does not occur. Primary carbocations are highly unstable, making this a disfavored mechanistic route.

The most significant application of 1-(2-bromoethyl)pyrrolidine is as a "pyrrolidinoethylating" agent. In this role, it reacts with a wide range of nucleophiles to introduce the 2-(pyrrolidin-1-yl)ethyl group onto a target molecule. This is a classic SN2 alkylation reaction where various nucleophiles, such as alcohols, phenols, amines, and carbanions, displace the bromide ion. cymitquimica.com The reaction is typically carried out in the presence of a base to neutralize the generated hydrobromic acid and to deprotonate the nucleophile if necessary, thereby increasing its nucleophilicity.

A prominent example is found in the synthesis of antihistamines like Clemastine. In a key step, the sodium salt of an alcohol, 1-(4-chlorophenyl)-1-phenylethanol, acts as the nucleophile, attacking the electrophilic carbon of a related reagent, 1-(2-chloroethyl)pyrrolidine (B1346828), to form an ether linkage. google.comgoogle.com This reaction proceeds via a classical Williamson ether synthesis, which is a hallmark SN2 reaction.

General Alkylation Scheme:

Figure 1: A nucleophile (Nu:) attacks the primary carbon, displacing the bromide leaving group in an SN2 fashion to yield an N-substituted pyrrolidine (B122466) derivative.

While 1-(2-bromoethyl)pyrrolidine itself does not undergo direct intramolecular cyclization, it is a critical building block for constructing larger cyclic structures. It can act as a flexible two-carbon linker that bridges two nucleophilic sites within another molecule. This process, an intermolecular dialkylation followed by an intramolecular cyclization, is instrumental in synthesizing complex heterocyclic systems.

For a true intramolecular cyclization to occur, a nucleophilic center would need to be present elsewhere on the pyrrolidine ring, which is not the case in the parent molecule. However, derivatives can be designed for such purposes. For instance, if the pyrrolidine ring were substituted with a hydroxyl or amino group, intramolecular cyclization via nucleophilic attack on the bromoethyl group could be induced to form bicyclic systems. masterorganicchemistry.com

Elimination Reactions

Competing with nucleophilic substitution is the elimination reaction pathway. When treated with a strong, non-nucleophilic base, 1-(2-bromoethyl)pyrrolidine can undergo a dehydrohalogenation reaction to form an alkene. This reaction typically follows an E2 (Elimination Bimolecular) mechanism.

In the E2 pathway, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon). Simultaneously, the C-H bond breaks, a new π-bond forms between the α and β carbons, and the bromide leaving group is expelled. The primary product of this elimination reaction is N-vinylpyrrolidine.

Conditions that favor elimination over substitution include the use of sterically hindered, strong bases (e.g., potassium tert-butoxide) and higher reaction temperatures. The Hofmann elimination rule often applies to eliminations involving bulky leaving groups like the protonated amine, suggesting a preference for the formation of the least substituted alkene, although in this case, only one alkene product is possible. masterorganicchemistry.comlibretexts.org

Elimination Reaction Scheme:

Figure 2: E2 elimination of 1-(2-bromoethyl)pyrrolidine using a strong base (B:) to yield N-vinylpyrrolidine.

Rearrangement Reactions

Rearrangement reactions are not a characteristic feature of the chemistry of 1-(2-bromoethyl)pyrrolidine hydrochloride under standard nucleophilic substitution or elimination conditions. Rearrangements, such as hydride or alkyl shifts, typically occur via carbocation intermediates. Since this compound is a primary alkyl halide, it would need to form a highly unstable primary carbocation for such a rearrangement to happen. The energy barrier for this process is significantly higher than that for the concerted SN2 or E2 pathways, making rearrangements mechanistically and thermodynamically unfavorable. Therefore, in the vast majority of its synthetic applications, the carbon skeleton of the ethyl group remains intact.

Role as a Synthetic Intermediate

The primary value of this compound lies in its role as a versatile synthetic intermediate, or building block, for introducing the pyrrolidinoethyl moiety into pharmacologically active molecules. cymitquimica.com This structural motif is present in a wide array of drugs across different therapeutic classes, including anticholinergics, antihistamines, and antiarrhythmics. The analogous compound, 1-(2-chloroethyl)pyrrolidine hydrochloride, is also widely used and serves as an intermediate in the synthesis of the anticholinergic drug Oxitefonium bromide. ganeshremedies.com

The synthesis of complex N-substituted pyrrolidine derivatives is the most common application of this reagent. The reaction involves the alkylation of a suitable nucleophile, which becomes attached to the ethyl group, resulting in a new, more complex tertiary amine. The pyrrolidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, to the final drug molecule.

Below is a table detailing the synthesis of several active pharmaceutical ingredients using 1-(2-haloethyl)pyrrolidine as a key reagent.

| Nucleophile | Resulting Derivative | Therapeutic Class |

|---|---|---|

| 1-(4-chlorophenyl)-1-phenylethanol | Clemastine | Antihistamine |

| N-Phenyl-N-(phenylmethyl)amine | Bepridil | Calcium Channel Blocker |

| Diphenylacetonitrile | Pyrrolifene | Analgesic |

| α-Cyclohexyl-α-phenyl-1-piperidinepropanol | Trihexyphenidyl | Anticholinergic / Antiparkinsonian |

Incorporation into Complex Heterocyclic Systems

The 1-(2-bromoethyl)pyrrolidine moiety can be incorporated into more complex heterocyclic systems, including fused ring structures like pyrrolizidines. wikipedia.orgnih.govkib.ac.cnfx361.comresearchgate.net This is typically achieved through a sequence of alkylation followed by intramolecular cyclization. The bromoethyl group serves as an electrophile, reacting with a nucleophilic center within another molecule to form an intermediate that possesses the necessary functionality for a subsequent ring-closing reaction.

For instance, the synthesis of pyrrolizidine (B1209537) alkaloids, which feature a bicyclic structure with a nitrogen atom at the bridgehead, can conceptually involve a precursor derived from 1-(2-bromoethyl)pyrrolidine. wikipedia.orgnih.gov In a generalized approach, the pyrrolidine derivative can alkylate a suitable substrate, introducing the 2-pyrrolidinoethyl group. Subsequent manipulation of functional groups on the newly attached side chain can lead to an intramolecular cyclization, forming the second five-membered ring of the pyrrolizidine core. The biosynthesis of some pyrrolizidine alkaloids proceeds through a Mannich-type reaction mechanism for the closure of the second ring. nih.gov

The following table illustrates a general reaction scheme for the formation of a fused heterocyclic system using a pyrrolidine derivative.

| Reactant A | Reactant B | Reaction Type | Product |

| A molecule with a nucleophilic center (e.g., an enolate or an amine) | 1-(2-Bromoethyl)pyrrolidine | N-alkylation or C-alkylation | An intermediate with a 2-pyrrolidinoethyl substituent |

| The intermediate from the first step | - | Intramolecular cyclization | A fused heterocyclic system containing a pyrrolidine ring |

This table represents a generalized pathway and specific reaction conditions would vary based on the nature of the reactants.

Utilization in the Synthesis of Quaternary Ammonium (B1175870) Salts

A significant application of 1-(2-bromoethyl)pyrrolidine is in the synthesis of quaternary ammonium salts (QAS). nih.govquora.comtsijournals.commdpi.com These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups. The synthesis of QAS from 1-(2-bromoethyl)pyrrolidine typically follows the Menschutkin reaction, which involves the nucleophilic substitution of the bromide by a tertiary amine. nih.gov

In this reaction, the lone pair of electrons on the nitrogen atom of a tertiary amine attacks the carbon atom attached to the bromine in 1-(2-bromoethyl)pyrrolidine. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the quaternary ammonium salt. libretexts.org

The following table provides examples of tertiary amines that can be reacted with 1-(2-bromoethyl)pyrrolidine to form various quaternary ammonium salts.

| Tertiary Amine | Resulting Quaternary Ammonium Cation |

| Trimethylamine | N,N,N-trimethyl-2-(pyrrolidin-1-yl)ethan-1-aminium |

| Triethylamine | N,N-diethyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminium |

| Pyridine | 1-(2-(pyrrolidin-1-yl)ethyl)pyridinium |

| N-Methylimidazole | 3-methyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazol-3-ium |

Reaction with Thiouracil Derivatives

Thiouracil and its derivatives are heterocyclic compounds that can undergo alkylation at either the sulfur or nitrogen atoms. The reaction of 1-(2-bromoethyl)pyrrolidine with a thiouracil derivative is expected to proceed via nucleophilic substitution, with the regioselectivity being dependent on the reaction conditions.

Alkylation at the sulfur atom (S-alkylation) is generally favored under basic conditions where the thioenolate is the predominant nucleophile. This would lead to the formation of a 2-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one. Conversely, alkylation at one of the nitrogen atoms (N-alkylation) can occur, particularly if the sulfur atom is sterically hindered or if the reaction is carried out under conditions that favor N-deprotonation.

The potential products from the reaction of 1-(2-bromoethyl)pyrrolidine with thiouracil are summarized in the table below.

| Reaction Site | Product Structure | Product Name |

| S-alkylation | A pyrimidine (B1678525) ring with a -S-(CH₂)₂-pyrrolidine group at the 2-position | 2-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one |

| N1-alkylation | A pyrimidine ring with a -(CH₂)₂-pyrrolidine group at the N1-position | 1-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| N3-alkylation | A pyrimidine ring with a -(CH₂)₂-pyrrolidine group at the N3-position | 3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

Mechanistic Studies of Reactions Involving the Compound

The primary reaction mechanism for 1-(2-bromoethyl)pyrrolidine in the aforementioned transformations is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, and the bromide ion is displaced in a single, concerted step.

The key features of the SN2 mechanism in the context of reactions involving 1-(2-bromoethyl)pyrrolidine are:

Concerted Step: The formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-bromine bond.

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing bromide ion.

Stereochemistry: If the carbon atom were chiral, the reaction would proceed with an inversion of configuration.

Factors Affecting Rate: The rate of the SN2 reaction is influenced by the strength of the nucleophile, the solvent (polar aprotic solvents are generally preferred), and the steric hindrance around the electrophilic carbon.

In the context of N-alkylation of amines with alcohols, a "borrowing hydrogen" mechanism has been described, which involves the temporary removal and return of hydrogen atoms from the alcohol and amine, respectively, mediated by a metal catalyst. rsc.orgrsc.orgacs.org While this is not the primary mechanism for the bromo-compound, it represents an alternative green approach to forming similar C-N bonds.

Applications of 1 2 Bromoethyl Pyrrolidine Hydrochloride in Medicinal Chemistry and Drug Discovery

Precursor for Bioactive Pyrrolidine (B122466) Derivatives

1-(2-Bromoethyl)pyrrolidine (B1338501) hydrochloride serves as a fundamental building block for creating a variety of bioactive molecules. The pyrrolidine moiety is a structural component of many alkaloids and is found in numerous pharmaceuticals. mdpi.com The versatility of this precursor stems from the ability of the bromoethyl side chain to undergo nucleophilic substitution reactions, enabling the attachment of the pyrrolidine ring to various core structures. This adaptability has been exploited to generate libraries of compounds for screening against different biological targets.

The pyrrolidine scaffold is integral to many compounds targeting the central nervous system (CNS). scinito.ai Derivatives of 1-(2-bromoethyl)pyrrolidine have been investigated for their potential in treating neurological disorders such as ischemic stroke. nih.gov For instance, a series of novel pyrrolidine derivatives were synthesized and evaluated as sodium (Na+) channel blockers. nih.gov One promising compound from this series demonstrated significant neuroprotective effects in a rat model of middle cerebral artery occlusion, suggesting its potential as a treatment for ischemic stroke. nih.gov

In other research, a phenylpyrrolidine derivative, synthesized as a potential agent for improving cognitive function after ischemic brain injury, showed positive effects in animal models. mdpi.com The study demonstrated that the compound could reduce neurological deficits, decrease anxiety, and improve exploratory behavior in rats. mdpi.com These findings highlight the utility of the pyrrolidine core in designing new neuroprotective and cognitive-enhancing agents.

The rise of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. researchgate.net Pyrrolidine derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov Research has shown that synthetic pyrrolidine compounds, including those derived from 1-(2-bromoethyl)pyrrolidine, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

One study focused on a marine bacterium, Bacillus tequilensis MSI45, which produces a pyrrolidine-containing compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro. nih.govnih.gov This natural product demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 15 ± 0.172 mg L⁻¹ and a minimal bactericidal concentration (MBC) of 20 ± 0.072 mg L⁻¹. nih.govnih.gov Further studies on synthetic nitro-pyrrolomycins, which are structurally related, have also identified compounds with significant bactericidal activity against S. aureus and Pseudomonas aeruginosa. mdpi.com

| Compound | Target Organism | MIC (mg L⁻¹) | MBC (mg L⁻¹) |

|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant S. aureus | 15 ± 0.172 | 20 ± 0.072 |

1-(2-Bromoethyl)pyrrolidine hydrochloride is a valuable intermediate for synthesizing ligands that target specific biological receptors. The pyrrolidine ring can be a key pharmacophoric element that influences binding affinity and selectivity. For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter protein (SERT). nih.gov Several compounds in this series showed significant affinity for both targets, and in vivo tests confirmed their activity as 5-HT1A receptor agonists. nih.gov

Furthermore, research into inhibitors of the Stimulation-2 (ST2) receptor, which is implicated in graft-versus-host disease, utilized a 1-(furan-2-ylmethyl)pyrrolidine-based scaffold. nih.gov These studies led to the development of inhibitors that could reduce T-cell proliferation, demonstrating the adaptability of the pyrrolidine structure in creating targeted receptor modulators. nih.gov

The pyrrolidine nucleus is a feature in several antidepressant drugs. The synthesis of novel pyrrolidine derivatives is an active area of research for new antidepressant therapies. nih.govnih.gov Studies have involved the creation of phenothiazine (B1677639) derivatives containing a heterocyclic moiety, which were then evaluated for antidepressant activity using animal models like the despair swim test. ejpmr.com Several of the synthesized compounds showed significant antidepressant effects when compared to the standard drug, imipramine. ejpmr.com

The synthesis of fluoxetine (B1211875) (Prozac), a well-known selective serotonin reuptake inhibitor (SSRI), can involve precursors that are structurally related to pyrrolidine derivatives. wilkes.edu The development of various synthetic routes, including those for pyrrolidine-2,5-dione derivatives that act as 5-HT1A receptor ligands and SERT inhibitors, highlights the ongoing effort to create new antidepressant agents based on this versatile scaffold. nih.gov

Pyrrolidine derivatives have demonstrated significant potential in both anti-inflammatory and anticancer research. nih.govnih.gov The pyrrolidine scaffold is found in compounds designed to inhibit various targets involved in cancer cell proliferation. nih.gov For example, new derivatives of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine have been synthesized and evaluated as anti-tubulin agents. nih.gov One of the most potent derivatives was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, showing promise as a lead compound for further development. nih.gov

In the realm of anti-inflammatory research, novel 1,5-diaryl pyrazole (B372694) derivatives have been designed to target the COX-2 enzyme. nih.gov Several of these compounds exhibited potent and selective inhibition of COX-2, an enzyme involved in inflammation and cancer progression. nih.gov The dual activity of some pyrrolidine-based compounds as both anti-inflammatory and anticancer agents makes them particularly interesting for further investigation. mdpi.comnih.gov

| Compound Derivative | Activity | Mechanism |

|---|---|---|

| 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine | Anti-tubulin agent | Arrests cancer cells in G2/M phase, inhibits tubulin polymerization |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrrolidine-based compounds. These studies investigate how modifications to the chemical structure affect biological activity, guiding the design of more potent and selective drug candidates. nih.govresearchgate.net

For derivatives with potential neurological activity, SAR studies have helped identify key structural features that enhance their function as Na+ channel blockers while minimizing off-target effects. nih.gov In the context of anticancer agents, SAR analysis of pyrrolidine derivatives has revealed that different substitution patterns on the pyrrolidine ring can significantly influence their ability to inhibit cancer cell growth and target specific proteins like tubulin. nih.govnih.gov

Similarly, for antimicrobial pyrrolidines, SAR studies have shown that the type and position of substituents are critical for their antibacterial efficacy. researchgate.net For instance, research on synthetic pyrrolomycins indicated that replacing chlorine with bromine or introducing nitro groups could enhance bactericidal activity. mdpi.com These insights are invaluable for the rational design of new derivatives with improved pharmacological profiles across various therapeutic areas, including anti-inflammatory and receptor-modulating agents. researchgate.netnih.govresearchgate.net

Prodrug Strategies Involving the Pyrrolidine Moiety

A prodrug is an inactive or poorly active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.govresearchgate.net This strategy is a powerful tool in drug discovery to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or unfavorable pharmacokinetic profiles. nih.govresearchgate.net The pyrrolidine moiety, often introduced using reagents like this compound, can be incorporated into a prodrug strategy to enhance a drug's delivery and efficacy.

The inclusion of a pyrrolidine ring can significantly alter a drug's physicochemical properties. For instance, the basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, thereby increasing the aqueous solubility of a lipophilic drug. This is a critical factor for oral and parenteral drug administration. nih.govacs.org By converting a poorly water-soluble drug into a more soluble prodrug, its formulation and bioavailability can be substantially improved. acs.org

Furthermore, the pyrrolidine moiety can be designed to be cleaved by specific enzymes in the body, leading to the targeted release of the active drug. This can help to minimize off-target effects and improve the therapeutic index of the drug. The versatility of the pyrrolidine scaffold allows for the fine-tuning of a prodrug's properties by modifying its structure, for example, by introducing substituents on the ring. nih.govnih.gov

A notable example involves the synthesis of piperazinylalkyl ester prodrugs of the non-steroidal anti-inflammatory drug (NSAID) ketorolac. These prodrugs demonstrated a significant increase in skin permeation compared to the parent drug, highlighting the potential of such modifications for transdermal drug delivery. nih.gov While this specific example uses a piperazine (B1678402) moiety, the underlying principle of using a cyclic amine to enhance permeation is applicable to pyrrolidine-containing prodrugs as well.

Radiosynthesis of Labeled Compounds for Imaging Studies

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. escholarship.orgnih.gov This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. radiopaedia.org this compound can serve as a precursor in the synthesis of such radiotracers, enabling the study of various physiological and pathological processes.

The synthesis of a PET radiotracer involves the incorporation of a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a molecule of interest. nih.gov The relatively short half-life of these isotopes necessitates rapid and efficient radiosynthesis methods. nih.gov The bromoethyl group of this compound provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of the pyrrolidinoethyl group to a targeting molecule that has been labeled with a radionuclide.

For instance, a common strategy involves the radiofluorination of a precursor molecule, followed by coupling with a reagent like 1-(2-bromoethyl)pyrrolidine. This approach can be used to synthesize a variety of PET tracers for imaging different biological targets, such as receptors, enzymes, and transporters in the brain and other organs. nih.gov The resulting radiolabeled compound, once administered, allows for the visualization of its distribution and binding to its target using a PET scanner.

The data obtained from PET imaging studies using such tracers can provide valuable information for drug development, including target engagement, dose-occupancy relationships, and the pharmacokinetic profile of a drug candidate. nih.gov This information is crucial for optimizing drug design and for the clinical evaluation of new therapeutic agents.

| Application | Description | Key Advantages |

| Prodrug Strategies | Incorporation of the pyrrolidine moiety to create a bioreversible derivative of a drug. | Improved aqueous solubility, enhanced permeability, targeted drug release, potential for reduced toxicity. |

| Radiosynthesis for PET Imaging | Use as a building block to synthesize radiolabeled compounds for in vivo imaging. | Enables non-invasive study of biological processes, provides information on drug-target engagement and pharmacokinetics, aids in drug development and clinical evaluation. |

Computational Chemistry and Theoretical Investigations

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. These models are crucial for understanding the intrinsic reactivity of 1-(2-Bromoethyl)pyrrolidine (B1338501) hydrochloride and predicting the selectivity of its chemical transformations.

At the core of its reactivity is the electrophilic carbon atom attached to the bromine, which is a primary site for nucleophilic attack. The pyrrolidine (B122466) ring, while generally stable, can influence the reactivity of the side chain through steric and electronic effects. Molecular mechanics and quantum mechanics (QM) methods are employed to model the molecule's three-dimensional structure and electron distribution.

Conformational analysis reveals the most stable arrangements of the atoms. For the pyrrolidine ring, this involves identifying the preferred "puckering" conformations (envelope or twist forms), which can impact the accessibility of the reactive side chain. Modeling can quantify the energy differences between these conformers, indicating their relative populations at equilibrium. Furthermore, electrostatic potential maps can be generated to visualize electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the C-Br bond and the potential for interaction at the protonated nitrogen atom.

Table 1: Illustrative Conformational Analysis of the Pyrrolidine Ring in 1-(2-Bromoethyl)pyrrolidine

| Conformer | Description | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Exo-pucker | A specific puckering of the five-membered ring | 0.00 | ~65% |

| Endo-pucker | An alternative puckering of the five-membered ring | 0.55 | ~35% |

Note: Data are illustrative and represent typical outputs from molecular modeling studies.

Quantum Chemical Calculations of Transition States

To understand not just if a reaction occurs but how it occurs, chemists turn to quantum chemical calculations to study reaction mechanisms and their associated transition states. researchgate.net A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction rate.

For 1-(2-Bromoethyl)pyrrolidine hydrochloride, key reactions include nucleophilic substitution (S(_N)2) and elimination (E2). Quantum chemical methods, particularly Density Functional Theory (DFT), are used to locate the transition state structures for these competing pathways. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict which pathway is kinetically favored under specific conditions. researchgate.netnih.gov For instance, the reaction with a strong, bulky base might favor the E2 pathway, while a small, potent nucleophile would likely favor the S(_N)2 pathway. These calculations provide a quantitative basis for predicting reaction outcomes and selectivity. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Reactant System | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Kinetic Preference |

|---|---|---|---|

| S(_N)2 Substitution | 1-(2-Bromoethyl)pyrrolidine + CN⁻ | 18.5 | Favored |

| E2 Elimination | 1-(2-Bromoethyl)pyrrolidine + CN⁻ | 22.1 | Disfavored |

| Intramolecular Cyclization | 1-(2-Bromoethyl)pyrrolidine (neutral) | 20.8 | Possible |

Note: Data are hypothetical, illustrating how quantum chemical calculations can be used to compare the feasibility of different reaction mechanisms.

Prediction of Reaction Pathways

Beyond analyzing predefined reactions, modern computational chemistry can be used to discover entirely new or unexpected reaction pathways. nih.govnih.gov Automated reaction prediction tools can explore the potential energy surface of a reacting system to identify various possible products and the routes leading to them. nih.govresearchgate.net

Starting with this compound, these methods can systematically model reactions with different reagents or under various conditions. For example, an automated search could predict the well-known intermolecular substitution and elimination reactions. It might also uncover less intuitive pathways, such as intramolecular cyclization where the pyrrolidine nitrogen acts as a nucleophile to displace the bromide, forming a bicyclic pyrrolizidinium cation. This approach can help rationalize the formation of byproducts or guide the discovery of novel synthetic methodologies. nih.gov Such predictive power is invaluable for optimizing reaction conditions and minimizing unwanted side reactions.

Table 3: Computationally Predicted Reaction Pathways for 1-(2-Bromoethyl)pyrrolidine

| Pathway ID | Description | Predicted Major Product(s) | Calculated Reaction Energy (ΔG_rxn) (kcal/mol) |

|---|---|---|---|

| P-1 | Intermolecular S(_N)2 with Hydroxide | 1-(2-Hydroxyethyl)pyrrolidine | -25.4 |

| P-2 | Intramolecular Cyclization (S(_N)i) | Pyrrolizidinium bromide | -12.1 |

| P-3 | E2 Elimination with a hindered base | 1-Vinylpyrrolidine | -8.5 |

Note: The presented data are illustrative examples derived from theoretical reaction pathway prediction studies.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The advancement of organic synthesis continually seeks more efficient, cost-effective, and environmentally benign methods for producing key chemical intermediates. While traditional methods for synthesizing pyrrolidine (B122466) derivatives exist, such as the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures , research is shifting towards more sophisticated and controlled approaches.

Future efforts in the synthesis of 1-(2-Bromoethyl)pyrrolidine (B1338501) hydrochloride and related structures will likely focus on:

Stereoselective Cyclization Reactions: The development of methods that control the stereochemistry of the pyrrolidine ring is a major area of interest. Asymmetric catalysis and the use of chiral auxiliaries are being explored to produce enantiomerically pure pyrrolidine derivatives, which is crucial for developing selective drug candidates.

Novel Reagent and Pathway Discovery: Researchers are exploring alternative pathways that may offer higher yields or milder reaction conditions. For instance, the synthesis of the analogous compound, 1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride, can be achieved by treating 2-pyrrolidin-1-ylethanol with thionyl chloride. chemicalbook.com Future work may involve investigating similar direct conversions using alternative brominating agents or exploring multi-component reactions that assemble the core structure in a single step.

Flow Chemistry and Process Optimization: The adoption of continuous flow manufacturing processes could offer significant advantages for the synthesis of 1-(2-Bromoethyl)pyrrolidine hydrochloride. These systems can provide better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Exploration of New Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a primary driver of innovation. For reactions involving the synthesis and functionalization of pyrrolidines, several promising avenues are being explored.

Organocatalysis: Pyrrolidine-based structures themselves are powerful organocatalysts. mdpi.com Research into novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts has demonstrated high efficiency and enantioselectivity in reactions like Michael additions. rsc.org Future research could involve using such catalysts to create complex chiral molecules starting from precursors related to this compound.

Metal-Based Catalysis: Transition metals play a significant role in forming C-N bonds and constructing heterocyclic rings. Copper-promoted intramolecular aminooxygenation of alkenes has emerged as a powerful method for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov Similarly, palladium-catalyzed cyclization reactions are used to create enantiopure 2,5-disubstituted pyrrolidines. Applying these advanced catalytic systems to precursors of this compound could unlock new synthetic pathways and provide access to a wider range of derivatives.

Expansion of Applications in Complex Molecule Synthesis

The true value of a building block like this compound lies in its utility for constructing more complex and valuable molecules. The pyrrolidine moiety is a common feature in many biologically active natural products and synthetic drugs. nih.govnih.gov

Emerging research is focused on leveraging this building block in new ways:

Synthesis of Novel Alkaloids and Analogs: Pyrrolidine alkaloids exhibit a vast range of biological activities. nih.gov The 2-bromoethyl side chain of the title compound is an excellent electrophile for alkylating various nucleophiles, enabling the construction of complex alkaloid scaffolds. This allows chemists to create novel analogs of natural products with potentially improved properties.

Drug Discovery Scaffolds: The pyrrolidine ring contributes favorably to a molecule's three-dimensional shape, which is often crucial for effective binding to biological targets. nih.gov By incorporating this compound into screening libraries, researchers can explore new chemical space. For example, its chloro-analogue is used as a precursor in the synthesis of ligands for transition metal complexes, highlighting its utility in creating organometallic compounds with potential catalytic applications. soeagra.com

Spirocyclic Compounds: There is growing interest in spirocyclic systems in drug design. Routes to approved drugs like Buspirone involve the condensation of a butylamine (B146782) derivative with a glutaric anhydride. mdpi.com The reactive nature of this compound makes it a suitable starting point for multi-step syntheses aimed at creating novel spiro-pyrrolidinic structures.

Advanced Pharmacological Profiling of Novel Derivatives

As new molecules are synthesized using this compound, comprehensive pharmacological evaluation is essential to identify promising therapeutic leads. The pyrrolidine core is a known pharmacophore for a variety of targets. nih.gov

Future research will involve:

Broad-Spectrum Biological Screening: New derivatives will be subjected to high-throughput screening against a wide range of biological targets, including enzymes, receptors, and ion channels. The pyrrolidine-2,5-dione scaffold, for instance, has been identified as valuable in the development of anticonvulsant agents. nih.gov

Target-Specific Assays: Based on initial screening results or rational design, derivatives will undergo more focused testing. For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes like autotaxin, which is implicated in inflammation and cancer, and as potential treatments for cystic fibrosis. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how changes in the structure of the derivatives affect their biological activity is crucial. For example, studies on pyrrolidine-based benzenesulfonamides have identified specific substitutions that lead to potent inhibition of acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov By synthesizing a library of compounds from this compound and evaluating their SAR, researchers can optimize lead compounds for improved potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromoethyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. For example, reacting pyrrolidine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux yields the bromoethyl derivative. The reaction requires careful control of stoichiometry (1:1.2 molar ratio of pyrrolidine to dibromoethane) and temperature (80–100°C) to minimize di-alkylation byproducts . Purification often involves recrystallization from ethanol or aqueous HCl to isolate the hydrochloride salt. Yield optimization may require inert atmospheres to prevent hydrolysis of the bromoethyl group .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H NMR (DMSO-d6) typically shows signals for pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and the bromoethyl chain (δ 3.4–3.7 ppm for CH2Br and δ 2.6–3.0 ppm for N–CH2). C NMR confirms the presence of the brominated carbon (δ 30–35 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 198.0 (M+H) for the free base, with isotopic patterns indicative of bromine .

Q. How should researchers handle and store this compound to ensure stability?

Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. The hydrochloride salt is hygroscopic; exposure to moisture accelerates decomposition via hydrolysis of the C–Br bond. Use desiccants like silica gel in storage vials. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-alkylation or elimination byproducts?

- Solvent Selection : Use DMF or acetonitrile to stabilize the transition state and reduce competing elimination.

- Temperature Control : Maintain temperatures below 100°C to avoid thermal decomposition.

- Catalysis : Add catalytic KI to enhance bromide leaving-group efficiency, improving substitution over elimination .

- Kinetic Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reagent addition rates dynamically .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from varying counterion ratios (e.g., HCl vs. HBr salts) and crystallinity. For reproducible solubility measurements:

Q. What are its applications in medicinal chemistry, particularly in prodrug design?

The bromoethyl group serves as a leaving group in alkylating agents. For example:

- Targeted Drug Delivery : Conjugation with anticancer agents (e.g., platins) via the pyrrolidine nitrogen enables pH-sensitive release in tumor microenvironments.

- CNS Drug Design : Its lipophilic pyrrolidine core enhances blood-brain barrier penetration, as seen in analogs of dopamine receptor ligands .

Q. How does steric hindrance at the pyrrolidine nitrogen affect reactivity in cross-coupling reactions?

The bulky pyrrolidine ring reduces nucleophilicity at the adjacent bromoethyl carbon, slowing SN2 reactions. Computational studies (DFT) suggest that substituting pyrrolidine with less hindered amines (e.g., morpholine) increases reaction rates by 30–40% .

Q. What safety protocols are critical when scaling up synthesis?

- Ventilation : Use fume hoods to prevent inhalation of HCl fumes during acidification.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; the compound is a skin irritant (H315) and causes serious eye damage (H318) .

- Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Methodological Considerations

Q. How can researchers validate the purity of this compound?

Q. What computational tools predict its reactivity in novel reaction systems?

- DFT Calculations : Gaussian or ORCA software models transition states for SN2 reactions, predicting regioselectivity.

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.